Product packaging for Emadine(Cat. No.:CAS No. 690625-90-2)

Emadine

Katalognummer: B12355889
CAS-Nummer: 690625-90-2
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: FGFODSDYSQTNOS-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Emedastine difumarate, formerly marketed under the brand name Emadine, is a potent and relatively selective histamine H1-receptor antagonist now available for research applications . Its primary research value lies in its high selectivity for the H1 receptor (Ki = 1.3 nM), exhibiting significantly lower affinity for H2 and H3 histamine receptor subtypes, making it an excellent tool for studying histamine-specific pathways . In vitro studies demonstrate that emedastine inhibits histamine-stimulated vascular permeability in the conjunctiva in a concentration-dependent manner . The compound appears to be devoid of significant effects on adrenergic, dopaminergic, and serotonin receptors, which contributes to its clean pharmacological profile for research . Emedastine is a white, crystalline, water-soluble fine powder with a molecular weight of 534.57 for the difumarate salt . Each mL of the former 0.05% ophthalmic solution contained 0.5 mg of emedastine . While clinical studies in allergic conjunctivitis demonstrated its efficacy in relieving signs and symptoms such as itching and redness, this product is strictly for research use in a laboratory setting only . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N4O5 B12355889 Emadine CAS No. 690625-90-2

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

690625-90-2

Molekularformel

C21H30N4O5

Molekulargewicht

418.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole

InChI

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

FGFODSDYSQTNOS-WLHGVMLRSA-N

Isomerische SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Molecular Pharmacology and Mechanism of Action of Emedastine

Histamine (B1213489) H1 Receptor Binding and Selectivity of Emedastine (B1214569)

Emedastine demonstrates high affinity and selectivity for the histamine H1 receptor, a characteristic that contributes to its efficacy in treating allergic conditions while minimizing off-target effects. invivochem.comresearchgate.netresearchgate.net

Quantitative Analysis of H1 Receptor Affinity (Dissociation Constants)

Quantitative studies have determined the binding affinity of emedastine for the histamine H1 receptor using dissociation constants (Ki). Emedastine exhibits a high affinity for the H1 receptor with a reported Ki value of 1.3 ± 0.1 nM. invivochem.comresearchgate.netresearchgate.netnih.goveuropa.euinvivochem.com This low Ki value indicates a strong binding interaction with the H1 receptor.

Comparative Receptor Selectivity Profile (H2, H3, Adrenergic, Dopaminergic, Serotonergic Receptors)

Emedastine demonstrates significant selectivity for the H1 receptor compared to other histamine receptor subtypes (H2 and H3) and a range of other receptors, including adrenergic, dopaminergic, and serotonergic receptors. invivochem.comwikipedia.orgresearchgate.netresearchgate.neteuropa.eucaymanchem.comdrugs.comdrugbank.com

Studies have shown substantially lower affinities for H2 and H3 receptors compared to H1. The Ki values for H2 and H3 receptors are reported as 49,067 ± 11,113 nM and 12,430 ± 1,282 nM, respectively. invivochem.comresearchgate.netresearchgate.netnih.goveuropa.euinvivochem.com These values represent significantly weaker binding to H2 and H3 receptors than to H1 receptors.

The selectivity of emedastine for H1 over H2 and H3 receptors is highlighted by the large ratios of Ki values: H2:H1 is approximately 37744, and H3:H1 is approximately 9562. researchgate.netresearchgate.netnih.gov

Furthermore, emedastine appears to have negligible effects on adrenergic (α1, α2, β1), dopaminergic (D1, D2), and serotonergic (5-HT1, 5-HT2) receptors at concentrations up to 10 µM. nih.govnih.govwikipedia.orgeuropa.eucaymanchem.comdrugs.comdrugbank.comchemicalbook.combertin-bioreagent.com This broad selectivity profile contributes to a reduced potential for side effects mediated by these receptor systems.

Here is a table summarizing the receptor binding affinities:

Receptor TypeDissociation Constant (Ki)
Histamine H11.3 ± 0.1 nM invivochem.comresearchgate.netresearchgate.netnih.goveuropa.euinvivochem.com
Histamine H249,067 ± 11,113 nM invivochem.comresearchgate.netresearchgate.netnih.goveuropa.euinvivochem.com
Histamine H312,430 ± 1,282 nM invivochem.comresearchgate.netresearchgate.netnih.goveuropa.euinvivochem.com
Adrenergic (α1, α2, β1)> 10 µM (negligible effect) caymanchem.comchemicalbook.combertin-bioreagent.com
Dopaminergic (D1, D2)> 10 µM (negligible effect) caymanchem.comchemicalbook.combertin-bioreagent.com
Serotonergic (5-HT1, 5-HT2)> 10 µM (negligible effect) caymanchem.comchemicalbook.combertin-bioreagent.com

Interactive Data Table: Receptor Binding Affinities of Emedastine

Cellular and Intracellular Signaling Modulation by Emedastine

Beyond receptor binding, emedastine influences cellular and intracellular signaling pathways, contributing to its anti-allergic effects. nih.gov

Inhibition of Phosphoinositide Turnover and Intracellular Calcium Mobilization

Emedastine has been shown to inhibit histamine-induced phosphoinositide turnover and intracellular calcium mobilization. caymanchem.comchemicalbook.comglpbio.com In primary human conjunctival epithelial cells (HCECs), emedastine inhibited histamine-induced phosphoinositide turnover with an IC50 of 1.6 nM and intracellular calcium mobilization with an IC50 of 2.9 nM. caymanchem.comchemicalbook.combertin-bioreagent.com This suggests that emedastine interferes with the downstream signaling cascade initiated by histamine binding to H1 receptors, which typically involves the hydrolysis of phosphoinositides and the release of stored intracellular calcium. nih.gov

Regulation of Pro-inflammatory Cytokine Secretion (e.g., IL-6, IL-8, GM-CSF)

Emedastine inhibits the secretion of pro-inflammatory cytokines from cells involved in allergic responses. caymanchem.comchemicalbook.comcapes.gov.br Histamine can stimulate the production and release of cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF) from human conjunctival epithelial cells. caymanchem.comchemicalbook.comcapes.gov.brnih.govcore.ac.uk Emedastine potently inhibits histamine-induced secretion of IL-6, IL-8, and GM-CSF from these cells, with reported mean IC50 values of 2.23 nM, 3.42 nM, and 1.50 nM, respectively. caymanchem.comchemicalbook.comcapes.gov.br This inhibition of cytokine release contributes to the reduction of inflammation associated with allergic reactions.

Here is a table summarizing the inhibition of cytokine secretion:

CytokineIC50 (nM)
IL-62.23 caymanchem.comchemicalbook.comcapes.gov.br
IL-83.42 caymanchem.comchemicalbook.comcapes.gov.br
GM-CSF1.50 caymanchem.comchemicalbook.comcapes.gov.br

Interactive Data Table: Inhibition of Cytokine Secretion by Emedastine

Interference with Mast Cell Mediator Release via Calcium Ion Dynamics

Emedastine interferes with the release of mediators from mast cells. nih.govinvivochem.comcaltagmedsystems.co.ukmedscape.com Mast cell degranulation and the subsequent release of inflammatory mediators, including histamine, are dependent on intracellular calcium ion levels. wikipedia.org Emedastine is thought to interfere with mediator release from mast cells by inhibiting calcium ion influx across the mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. nih.govinvivochem.comcaltagmedsystems.co.ukmdpi.com This action contributes to the stabilization of mast cells and the prevention of the release of pro-inflammatory substances. wikipedia.org

Emedastine's Influence on Allied Inflammatory Pathways

Beyond its primary role as a histamine H₁ antagonist, emedastine has demonstrated effects on other mediators and cells involved in the inflammatory cascade. These influences extend to pathways mediated by leukotrienes, prostaglandins, platelet-activating factor (PAF), and impact the chemotaxis of eosinophils. nih.govresearchgate.net These actions suggest a broader anti-inflammatory scope that complements its antihistaminic properties. researchgate.net

Potential Inhibition of Leukotriene and Prostaglandin (B15479496) Mediated Reactions

Emedastine may inhibit the late-phase allergic reaction, which is mediated in part by leukotrienes and prostaglandins. nih.govinvivochem.com While corticosteroids are known to inhibit the synthesis of these mediators by affecting enzymes like cyclooxygenase (COX) involved in prostaglandin production, and pathways leading to leukotriene formation researchgate.netpharmacologyeducation.org, the precise mechanism by which emedastine might influence these pathways is not as extensively detailed as its H₁ antagonism. However, studies suggest a potential for emedastine to suppress leukotriene B4 (LTB4)-elicited migration karger.comresearchgate.netmedchemexpress.com, indicating an interaction with leukotriene-mediated processes.

Anti-Platelet Activating Factor Effects

Emedastine has been shown to produce an anti-platelet activating factor (PAF) effect. nih.govinvivochem.com PAF is a potent inflammatory mediator involved in various aspects of allergic responses, including increasing vascular permeability and promoting the chemotaxis of inflammatory cells. mdpi.com Studies have investigated emedastine's impact on PAF-induced responses. For instance, emedastine significantly inhibited PAF-induced chemotaxis of guinea pig eosinophils at concentrations of 10⁻⁹ M or higher. researchgate.net However, its inhibitory effects on PAF-induced aggregation of rabbit platelets were observed only at much higher concentrations (10⁻³ M or higher), suggesting that its effect on eosinophil chemotaxis may not be directly related to antagonism of the PAF receptor but possibly involves preventing intracellular signal transduction after PAF binding. researchgate.net

Study Subject PAF Concentration Emedastine Concentration Range Effect on Chemotaxis
Human Eosinophils 10⁻⁶ M 10⁻⁶ to 10⁻⁸ M Significant Inhibition nih.govtandfonline.com
Human Neutrophils 10⁻⁶ M 10⁻⁶ to 10⁻⁸ M No Inhibitory Effect nih.govtandfonline.com
Guinea Pig Eosinophils Not specified ≥ 10⁻⁹ M Significant Inhibition researchgate.net

Impact on Eosinophil Chemotaxis

Emedastine has a notable impact on eosinophil chemotaxis, the directed movement of eosinophils towards inflammatory sites. nih.govresearchgate.net Eosinophils are key effector cells in allergic inflammation. mdpi.com Research indicates that emedastine can significantly inhibit the migration of eosinophils induced by various chemoattractants, including PAF and certain CC chemokines like eotaxin, RANTES, and MCP-3. karger.comnih.gov Studies have shown a dose-dependent inhibitory effect of emedastine on PAF-induced human eosinophil chemotaxis at concentrations ranging from 10⁻⁶ to 10⁻⁸ M. nih.govtandfonline.com This effect appears to be selective for eosinophils, as no significant inhibition was observed in human neutrophil chemotaxis under similar conditions. nih.govtandfonline.com Furthermore, emedastine at concentrations of 10 nM or higher strongly inhibited eosinophil migration elicited by CC chemokines. karger.comnih.gov The mechanism behind this inhibition of chemokine-elicited migration may involve a decrease in the activities of tyrosine kinase or protein kinases, rather than altering the expression of chemokine receptors like CCR3. karger.comnih.gov This inhibitory effect on eosinophil migration is considered a significant contributor to emedastine's anti-allergic efficacy, potentially independent of its direct antihistamine properties. researchgate.netnih.govtandfonline.com

Chemoattractant Emedastine Concentration Effect on Eosinophil Migration Notes
PAF 10⁻⁶ to 10⁻⁸ M Significant Inhibition Dose-dependent nih.govtandfonline.com
PAF ≥ 10⁻⁹ M Significant Inhibition Guinea pig eosinophils researchgate.net
Eotaxin, RANTES, MCP-3 ≥ 10 nM Strong Inhibition Chemokine-elicited migration karger.comnih.gov

Preclinical Pharmacological Investigations of Emedastine

In Vitro Studies on Cellular and Tissue Models

In vitro studies have been crucial in elucidating the direct effects of emedastine (B1214569) on cells and tissues involved in allergic responses, particularly those mediated by histamine (B1213489).

Emedastine's Antagonism of Histamine-Induced Responses in Primary Human Conjunctival Epithelial Cells

Primary human conjunctival epithelial cells (HCECs) express functional histamine H1 receptors. nih.gov Stimulation of these cells with histamine leads to various intracellular signaling events, including phosphoinositide (PI) turnover and the mobilization of intracellular calcium ([Ca2+]i). nih.gov Emedastine has been shown to potently antagonize these histamine-induced responses in HCECs. Studies have reported IC50 values for emedastine in inhibiting histamine-induced PI turnover and intracellular calcium mobilization in HCECs ranging from 1.6 to 2.9 nM. nih.govcaymanchem.combiomol.com This indicates that emedastine effectively blocks the downstream signaling pathways activated by histamine binding to H1 receptors in these cells.

Furthermore, histamine stimulation of HCECs also results in the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF). caymanchem.comcapes.gov.br Emedastine has been found to potently inhibit the histamine-stimulated secretion of these cytokines from primary HCECs. caymanchem.comcapes.gov.br Mean IC50 values for emedastine in inhibiting the secretion of IL-6, IL-8, and GM-CSF were reported as 2.23 nM, 3.42 nM, and 1.50 nM, respectively. caymanchem.comcapes.gov.br This suggests that emedastine can modulate the inflammatory response in conjunctival epithelial cells by blocking histamine's effects on cytokine release.

ResponseIC50 (nM)Source
Histamine-induced PI turnover in HCECs1.6 - 2.9 nih.govcaymanchem.combiomol.com
Histamine-induced [Ca2+]i mobilization in HCECs1.6 - 2.9 nih.govcaymanchem.combiomol.com
Histamine-induced IL-6 secretion from HCECs2.23 caymanchem.comcapes.gov.br
Histamine-induced IL-8 secretion from HCECs3.42 caymanchem.comcapes.gov.br
Histamine-induced GM-CSF secretion from HCECs1.50 caymanchem.comcapes.gov.br

Analysis of Emedastine's Effect on Histamine-Induced Collagen Synthesis in Dermal Fibroblasts

Histamine is known to influence fibroblasts and contribute to tissue remodeling, including collagen synthesis, which can be relevant in chronic allergic inflammation. Studies have investigated the effect of emedastine on histamine-induced type 1 collagen synthesis in normal human dermal fibroblasts. medchemexpress.compsu.educaltagmedsystems.co.uktargetmol.com High concentrations of emedastine (1 and 10 ng/ml) have been shown to significantly inhibit type 1 collagen production in normal human dermal fibroblasts. medchemexpress.com Histamine itself has been observed to induce type 1 collagen expression in fibroblasts, with varying responses depending on the histamine concentration. psu.edu Emedastine difumarate was found to effectively diminish this histamine-induced type 1 collagen synthesis in dermal fibroblasts. psu.edu

Organ-Specific Differential Effects of Emedastine on Fibroblast Responses

Research suggests that the responsiveness of fibroblasts to histamine and the inhibitory action of H1 receptor blockers like emedastine can differ depending on the organ from which the fibroblasts are derived. psu.edunih.gov A study comparing dermal fibroblasts and nasal mucosa fibroblasts revealed that the effect of emedastine difumarate on the inhibition of histamine-induced collagen synthesis in vitro was greater in dermal fibroblasts than in nasal mucosa fibroblasts. psu.edunih.gov This finding indicates tissue-specific effects of emedastine and suggests it may be more effective in addressing fibrosis in the skin compared to the nasal mucosa. psu.edunih.gov The differential regulation of fibroblast-derived genes by varying histamine concentrations and the differing robustness of H1 receptor blockers' inhibitory action in fibroblasts from different organs have been noted. psu.edu

In Vivo Animal Models of Allergic Pathophysiology

In vivo studies utilizing animal models have been instrumental in evaluating the efficacy of emedastine in more complex biological systems that mimic aspects of allergic reactions.

Emedastine's Inhibition of Histamine-Stimulated Vascular Permeability (e.g., Conjunctival Models)

Histamine is a potent mediator of increased vascular permeability, a key feature of allergic inflammation, particularly in tissues like the conjunctiva. In vivo studies, primarily in guinea pigs, have demonstrated that topical ocular administration of emedastine produces a concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva. biomol.comdrugbank.comeuropa.eugoogle.comnih.govfda.govcapes.gov.brgoogle.comhmdb.caeuropa.euarvojournals.orgresearchgate.netresearchgate.net

The effect has been observed across various time intervals between emedastine administration and histamine challenge, ranging from 1 minute to 8 hours. google.comnih.govcapes.gov.brgoogle.comresearchgate.netresearchgate.net Calculated ED50 values for inhibiting histamine-induced vascular permeability in the conjunctiva highlight emedastine's potency and duration of action. For instance, ED50 values obtained using intervals of 1 minute, 30 minutes, 2 hours, 4 hours, and 8 hours were reported as 0.0002%, 0.000035%, 0.0029%, 0.019%, and 0.19% (w/v), respectively. nih.govcapes.gov.brgoogle.comresearchgate.netresearchgate.net

Comparisons with other antihistamines have shown that emedastine is equipotent to ketotifen (B1218977) and significantly more potent than several other antihistamines, including brompheniramine (B1210426), chlorpheniramine, clemastine (B1669165), pyrilamine, levocabastine, pheniramine, diphenhydramine, and antazoline (B1665563), in inhibiting histamine-induced vascular permeability in the conjunctiva. nih.govcapes.gov.brgoogle.com Emedastine (0.1%) did not significantly reduce vascular permeability changes induced by serotonin (B10506) or platelet-activating factor, indicating its high selectivity for the histamine H1 receptor. nih.govcapes.gov.br Studies also indicate that H1 receptors are primarily responsible for histamine-mediated vascular permeability in the conjunctiva, with no significant role for H2 receptors in this process. arvojournals.org

Pre-treatment IntervalED50 (% w/v)Source
1 minute0.0002 nih.govcapes.gov.brgoogle.comresearchgate.netresearchgate.net
30 minutes0.000035 nih.govcapes.gov.brgoogle.comresearchgate.netresearchgate.net
2 hours0.0029 nih.govcapes.gov.brgoogle.comresearchgate.netresearchgate.net
4 hours0.019 nih.govcapes.gov.brgoogle.comresearchgate.netresearchgate.net
8 hours0.19 nih.govcapes.gov.brgoogle.comresearchgate.netresearchgate.net

Evaluation of Emedastine in Passive Anaphylaxis Models (Conjunctival and Peritoneal)

Passive anaphylaxis models are used to assess the ability of a compound to inhibit immediate hypersensitivity reactions triggered by antigen-antibody interactions. Emedastine has been evaluated in both conjunctival and peritoneal passive anaphylaxis models in guinea pigs. biomol.commedchemexpress.comdrugbank.comeuropa.eunih.govgoogle.comresearchgate.netresearchgate.netepo.org

In a passive conjunctival anaphylaxis model in guinea pigs, topical ocular administration of emedastine significantly inhibited the allergic response when administered prior to antigen challenge. nih.govgoogle.comresearchgate.net Significant inhibition was observed following administration 5 minutes or 30 minutes before antigen challenge, with reported ED50 values of 0.0046% and 0.00022%, respectively. nih.govgoogle.comresearchgate.net These results indicate that emedastine is effective in preventing the manifestations of immediate hypersensitivity reactions in the conjunctiva in this model.

Emedastine has also demonstrated significant inhibition of passive peritoneal anaphylaxis in guinea pigs following oral administration. medchemexpress.com A dose of 0.3 mg/kg orally produced significant inhibition in this model. medchemexpress.com This suggests that emedastine's antihistaminic effects are not limited to topical ocular administration and can also be observed systemically in relevant animal models of anaphylaxis.

ModelAdministration RoutePre-treatment TimeED50 (% w/v or mg/kg)Source
Passive Conjunctival Anaphylaxis (Guinea Pig)Topical Ocular5 minutes0.0046% nih.govgoogle.comresearchgate.net
Passive Conjunctival Anaphylaxis (Guinea Pig)Topical Ocular30 minutes0.00022% nih.govgoogle.comresearchgate.net
Passive Peritoneal Anaphylaxis (Guinea Pig)OralNot specified0.3 mg/kg medchemexpress.com

Assessment of Emedastine's Anti-Pruritic Efficacy in Animal Models

Emedastine difumarate has been studied for its anti-pruritic activity in mice capes.gov.br. In these models, emedastine (at doses ranging from 0.03 to 0.3 mg/kg) demonstrated inhibition of scratching behavior induced by intradermal injection of histamine capes.gov.br. Beyond histamine-induced pruritus, emedastine also suppressed scratching elicited by substance P and leukotriene B4 (LTB4), although it did not affect the increase in cutaneous LTB4 concentration induced by substance P capes.gov.br. These findings suggest that the anti-pruritic effects of emedastine may involve the blockade of LTB4 action in addition to its primary antihistamine activity capes.gov.br. Animal models, such as those involving hind-paw scratching and biting in mice stimulated by pruritogenic agents, have been instrumental in evaluating the behavioral aspects of cutaneous itching and the efficacy of anti-pruritic agents like emedastine jst.go.jpjst.go.jp.

Comparative Preclinical Efficacy Assessments of Emedastine

Comparative studies in preclinical models have assessed the potency of emedastine relative to other histamine H1 antagonists nih.govnih.govgoogle.com. These assessments often utilize models such as histamine-induced vascular permeability in guinea pig conjunctiva and passive conjunctival anaphylaxis nih.govgoogle.comgoogle.com.

Relative Potency of Emedastine Versus Other Histamine H1 Antagonists in Preclinical Models

Preclinical evaluations have shown emedastine to be a highly potent H1 antagonist with significant selectivity for the H1 receptor compared to H2 and H3 receptors invivochem.comeuropa.eunih.gov. In a model of histamine-induced vascular permeability in guinea pig conjunctiva, topical ocular administration of emedastine difumarate inhibited the response in a concentration-dependent manner nih.govgoogle.comgoogle.com. Comparisons of relative potency 30 minutes post-dosing in this model demonstrated that emedastine is equipotent to ketotifen nih.govgoogle.comgoogle.com. Furthermore, emedastine was found to be significantly more potent than several other antihistamines nih.govgoogle.comgoogle.com. For instance, it was shown to be 7 times more potent than brompheniramine and chlorpheniramine, 10 times more potent than clemastine and pyrilamine, 100 times more potent than levocabastine, 357 times more potent than pheniramine, 3333 times more potent than diphenhydramine, and 5813 times more potent than antazoline nih.govgoogle.comgoogle.com.

The high selectivity of emedastine for the histamine H1 receptor has been further supported by studies showing its failure to significantly attenuate vascular permeability changes induced by serotonin or platelet-activating factor (PAF) at concentrations where it effectively inhibited histamine-induced effects nih.govcapes.gov.br. In vitro studies examining receptor binding affinity have also corroborated emedastine's high selectivity for the H1 receptor (Ki = 1.3 nM) compared to H2 (Ki = 49,067 nM) and H3 (Ki = 12,430 nM) receptors, yielding high selectivity ratios (H2:H1 of 37744, H3:H1 of 9562) invivochem.comeuropa.eunih.govfda.govwikidoc.orgrxlist.com. This high selectivity for the H1 receptor is considered superior to that of other antihistamines like pyrilamine, ketotifen, levocabastine, pheniramine, chlorpheniramine, and antazoline in preclinical binding studies invivochem.comnih.gov.

The following table summarizes the relative potency of emedastine difumarate compared to other antihistamines in inhibiting histamine-induced vascular permeability in guinea pig conjunctiva 30 minutes post-dosing in preclinical studies:

AntihistamineRelative Potency (Emedastine = 1)
KetotifenEquiponent (1)
Brompheniramine7 times less potent
Chlorpheniramine7 times less potent
Clemastine10 times less potent
Pyrilamine10 times less potent
Levocabastine100 times less potent
Pheniramine357 times less potent
Diphenhydramine3333 times less potent
Antazoline5813 times less potent

Data derived from preclinical studies on histamine-induced vascular permeability in guinea pig conjunctiva nih.govgoogle.comgoogle.com.

In a passive conjunctival anaphylaxis model in guinea pigs, topical ocular administration of emedastine also produced significant inhibition of the allergic response in a concentration-dependent manner nih.govgoogle.comcapes.gov.br.

Structure Activity Relationship Sar Studies of Emedastine

Elucidation of Structural Elements Critical for H1 Receptor Binding and Selectivity

Emedastine (B1214569) is a benzimidazole (B57391) derivative wikipedia.orgwikipedia.orgwikimedia.orgmims.com. Its structure includes a benzimidazole ring, an ethoxyethyl side chain, and a methylhexahydrodiazepinyl group mims.com. The high affinity and selectivity of emedastine for the histamine (B1213489) H1 receptor are well-documented. Emedastine demonstrates a high affinity for H1 receptors with a reported dissociation constant (Ki) of 1.3 nM. wikipedia.orgwikipedia.orgwikimedia.orgwikipedia.orgwikipedia.org This binding affinity is significantly higher compared to its affinity for other histamine receptor subtypes, specifically H2 and H3 receptors. Studies have shown Ki values of 49,067 nM for H2 receptors and 12,430 nM for H3 receptors. wikipedia.orgwikipedia.org

This substantial difference in affinity translates to a high degree of selectivity for the H1 receptor. The ratios of affinities (H2:H1 and H3:H1) highlight this selectivity, being 37744 and 9562, respectively. wikipedia.org This pronounced H1 selectivity is notably superior to that of several other antihistamines, including pyrilamine, ketotifen (B1218977), levocabastine, pheniramine, chlorpheniramine, and antazoline (B1665563), based on comparisons of their respective receptor affinity ratios. wikipedia.org

The structural features contributing to this high affinity and selectivity are a key focus of SAR studies. While general SAR principles for H1 antagonists often involve a diaryl substitution, a connecting group, an alkyl chain, and a tertiary amine, emedastine's benzimidazole core and its attached side chains represent a distinct structural class. The specific arrangement and electronic properties of the atoms within the benzimidazole ring and the nature and length of the side chains, particularly the ethoxyethyl and methylhexahydrodiazepinyl groups, are understood to play significant roles in orienting the molecule for optimal binding interactions within the H1 receptor binding site. The tertiary amine function within the methylhexahydrodiazepinyl group is also a common feature in many antihistamines and is typically involved in ionic interactions with conserved acidic residues in the receptor binding pocket.

Beyond receptor binding, emedastine has been shown to inhibit downstream signaling events mediated by H1 receptor activation. It inhibits histamine-induced phosphoinositide turnover and intracellular calcium mobilization in human conjunctival epithelial cells with IC50 values of 1.6 nM and 2.9 nM, respectively. wikipedia.orgwikipedia.org Furthermore, it inhibits histamine-stimulated secretion of pro-inflammatory cytokines like IL-6, IL-8, and GM-CSF from these cells, with IC50 values ranging from 1.50 nM to 3.42 nM. wikipedia.org These cellular-level effects underscore the functional consequence of emedastine's potent H1 receptor antagonism.

Receptor TypeKi (nM)Selectivity Ratio (vs H1)
H11.3 ± 0.11
H249067 ± 1111337744
H312430 ± 12829562
Cellular ResponseIC50 (nM)
Histamine-induced phosphoinositide turnover1.6 ± 0.3
Histamine-induced intracellular calcium mobilization2.9
Histamine-stimulated IL-6 secretion2.23
Histamine-stimulated IL-8 secretion3.42
Histamine-stimulated GM-CSF secretion1.50

Investigations into the Role of the Benzimidazole Core in Emedastine Activity

Emedastine belongs to the class of benzimidazole derivatives, a structural motif frequently found in various pharmacologically active compounds, including a number of antihistamines. wikipedia.orgwikipedia.orgwikimedia.orgwikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orguni.lu The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a privileged scaffold in medicinal chemistry due to its versatile electronic properties and ability to engage in various intermolecular interactions. guidetopharmacology.orgwikidata.orgwikipedia.orguni.lu

The presence of the benzimidazole core in emedastine is fundamental to its classification as a second-generation H1 receptor antagonist. wikipedia.orgwikipedia.org While the provided information confirms that emedastine is a benzimidazole derivative and highlights the general importance of this scaffold in drug discovery, particularly for antihistamines, detailed studies specifically investigating the role of the benzimidazole core within the emedastine structure through systematic modifications of the core itself were not prominently featured in the search results.

Conformational Analysis and Molecular Modeling Approaches to Emedastine's Receptor Interactions

Understanding the three-dimensional structure and preferred conformations of emedastine is essential for fully appreciating its interaction with the histamine H1 receptor. Conformational analysis, which explores the various spatial arrangements a molecule can adopt due to rotation around single bonds, provides insights into the energetically favorable shapes of emedastine. wikidata.org Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are powerful computational tools used to study the interactions between a ligand (such as emedastine) and its receptor at the atomic level. fishersci.iesigmaaldrich.comfishersci.ca

Molecular docking can predict the likely binding modes and affinities of a ligand within a receptor's binding pocket by computationally evaluating different orientations and conformations of the ligand. fishersci.ca This approach can help identify key residues in the H1 receptor that interact with specific parts of the emedastine molecule, such as the benzimidazole core, the side chains, and the tertiary amine. Analyzing these interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, can provide a detailed picture of the binding interface and the driving forces behind the high affinity and selectivity observed for emedastine.

Molecular dynamics simulations can further complement docking studies by simulating the dynamic behavior of the emedastine-H1 receptor complex over time in a simulated physiological environment. fishersci.iefishersci.ca These simulations can reveal the stability of the predicted binding poses, the flexibility of both the ligand and the receptor, and how conformational changes in either molecule might influence binding.

While specific published studies detailing the molecular modeling and conformational analysis of emedastine's interaction with the H1 receptor were not extensively found in the provided search results, these computational approaches would be invaluable for:

Identifying the bioactive conformation of emedastine that is recognized by the H1 receptor. wikidata.org

Mapping the key interaction points and residues within the H1 receptor binding site that are critical for emedastine's high affinity and selectivity.

Providing a structural basis for the observed SAR, explaining how modifications to the emedastine structure might affect its binding pose and affinity.

Guiding the design of novel emedastine analogs with potentially improved properties.

Applying these techniques would allow for a deeper understanding of the molecular recognition process between emedastine and the H1 receptor, complementing the experimental binding and functional data.

Advanced Analytical and Methodological Research for Emedastine

Spectrophotometric Methodologies for Emedastine (B1214569) Quantification

Spectrophotometric methods offer a simple, rapid, and accurate approach for emedastine analysis. These techniques are often based on the formation of colored charge-transfer complexes.

Spectrophotometric procedures have been developed for the determination of emedastine difumarate based on its reaction as an n-electron donor with various π-acceptors. umin.ac.jp This interaction results in the formation of intensely colored charge-transfer complexes that can be quantified by measuring their radiation absorption in the visible region. nih.gov Commonly used π-acceptors include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), chloranilic acid (CA), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). umin.ac.jp

The reaction between emedastine and these acceptors produces colored complexes and radical anions. nih.govnih.gov Studies have established that under optimal conditions, there is a linear relationship between the absorbance at the maximum wavelength (λmax) and the concentration of emedastine. umin.ac.jpnih.gov The molar ratio between emedastine and the acceptors (DDQ, CA, and TCNQ) has been determined to be 1:1 using Job's method of continuous variation. umin.ac.jp These methods have been successfully applied to the analysis of emedastine in its drug substance and pharmaceutical products. nih.gov

π-Acceptorλmax (nm)Linearity Range (μg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
DDQ4568.0–724.1 x 10³
Chloranilic Acid (CA)52040–3200.9 x 10³
TCNQ8411.6–14.42.1 x 10⁴

Data derived from studies on charge-transfer complexation of emedastine difumarate. umin.ac.jpnih.gov

The stability of the charge-transfer complexes formed between emedastine and π-acceptors has been evaluated through thermodynamic studies. nih.gov Parameters such as the free energy change (ΔG°), enthalpy of formation (ΔH°), and entropy (ΔS°) have been determined to characterize the spontaneity and nature of the complexation reaction. umin.ac.jpnih.gov

For the emedastine-TCNQ complex, kinetic studies were conducted at various temperatures (40, 50, and 60 °C). nih.gov The negative values obtained for ΔG° indicate that the formation of the charge-transfer complex is a spontaneous process. nih.gov The exothermic nature of the interaction is confirmed by the negative enthalpy values. jst.go.jp The association constants and molar absorptivities for these colored complexes have been calculated using the Benesi-Hildebrand equation. umin.ac.jpnih.gov

Thermodynamic ParameterValueUnit
Free Energy Change (ΔG°)-15.83kJ·mol⁻¹
Enthalpy of Formation (ΔH°)-19.33kJ·mol⁻¹
Entropy (ΔS°)-11.0J·mol⁻¹·K⁻¹

Thermodynamic parameters for the Emedastine-TCNQ charge-transfer complex. nih.gov

Chromatographic and Mass Spectrometric Techniques

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), provide highly selective and sensitive methods for analyzing emedastine, its metabolites, and degradation products.

A sensitive and selective HPLC with electrospray ionization (ESI)-mass spectrometry method has been developed and validated for the determination of emedastine in human plasma. This technique allows for accurate quantification with a lower limit of detection of 0.01 ng/mL. Furthermore, a method for the simultaneous determination of emedastine and its primary metabolites, 5-hydroxy emedastine and 6-hydroxy emedastine, in human plasma has been established using HPLC-MS/MS. In this method, plasma samples are processed through column extraction, and the analytes are separated on a reverse-phase C18 column. Detection is achieved using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface in positive ionization mode, operating in selected reactant monitoring mode. The assay demonstrated linearity over a concentration range of 50-5,000 pg/mL.

UPLC-MS/MS has been employed to identify degradation products of emedastine and to study its stability under various stress conditions. Studies have shown that emedastine is photolabile when exposed to UV/Vis light (300–800 nm) in solutions across a range of pH values. The photodegradation process follows pseudo-first-order kinetics. UPLC-MS/MS analysis has successfully identified several photodegradation products.

In contrast, a study on the chemical stability of emedastine at high temperatures (70 °C) across different pH solutions found that while the drug was labile, no specific degradation products were detected via UPLC-MS/MS analysis. This suggests different degradation pathways for emedastine under thermal stress compared to photodegradation.

Degradation ConditionKey FindingsIdentified Products
UV/Vis IrradiationEmedastine is photolabile in solutions of varying pH.EME-P1, EME-P2.
High Temperature (70°C)Emedastine is labile in solutions of varying pH.No degradation products were detected.

A highly selective and sensitive method for quantifying emedastine in human plasma has been developed by combining HPLC with a radioreceptor assay (RRA). nih.gov This hybrid technique, known as the HPLC-RRA method, allows for the determination of emedastine by separating it from its metabolites via HPLC before quantification using the receptor assay. nih.gov The method is capable of quantifying emedastine concentrations as low as 0.3 ng/mL in human plasma, with intra-assay coefficients of variation below 12%. nih.gov Additionally, the RRA method can be used to determine the total concentration of pharmacologically active substances, including unchanged emedastine and its unconjugated metabolites, following their extraction from plasma. nih.gov

Thermoanalytical Characterization and Degradation Kinetics

The thermal behavior of emedastine difumarate has been investigated to understand its stability and decomposition profile under the influence of heat. Techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are instrumental in providing critical information about the physicochemical properties of pharmaceutical compounds.

Thermogravimetry (TG) for Assessing Thermal Degradation Profiles

Thermogravimetry (TG) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. resolvemass.ca For emedastine difumarate, TG analysis reveals that the compound is thermally stable up to a temperature of 218.32°C. Beyond this temperature, the compound undergoes a three-step thermal decomposition process.

The degradation profile is as follows:

Step 1: A significant mass loss of 64.80% occurs in the temperature range of 218.32°C to 298.10°C. This loss is attributed to the release of the difumarate portion and the 1-methyl- researchgate.net diazepane moiety from the emedastine molecule.

Step 2: The second decomposition stage happens between 299°C and 396°C, showing a mass loss of 13.20%. This corresponds to the release of an ethoxy ethane (B1197151) group.

Step 3: The final stage of degradation occurs from 396°C to 660°C, with a mass loss of 22.70%. This is due to the pyrolysis of the 1H-Benzimidazole part of the molecule.

Table 1: Thermal Degradation Profile of Emedastine Difumarate using TG/DTG

Decomposition Step Temperature Range (°C) Mass Loss (%) Corresponding Molecular Fragment
1 218.32 – 298.10 64.80 Difumarate and 1-methyl- researchgate.net diazepane
2 299 – 396 13.20 Ethoxy ethane

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govnih.gov It provides information on thermal events such as melting and decomposition. nih.gov The analysis of emedastine difumarate using a similar technique, Differential Thermal Analysis (DTA), which also measures temperature differences, shows several key thermal events.

The DTA curve for emedastine difumarate exhibits the following peaks:

A sharp endothermic peak is observed at 153.39°C, which corresponds to the melting point of the compound.

An endothermic peak at 441.97°C is attributed to the first decomposition step, which aligns with the initial mass loss observed in the TG analysis.

A broad exothermic peak at 587.74°C indicates the pyrolysis of the compound, a process of thermal decomposition in an inert atmosphere.

Table 2: Thermal Transitions of Emedastine Difumarate from DTA Analysis

Peak Temperature (°C) Type of Peak Associated Thermal Event
153.39 Endothermic (sharp) Melting
441.97 Endothermic First decomposition step

Determination of Kinetic Parameters (Activation Energy, Frequency Factor, Reaction Order) for Emedastine Decomposition

The kinetic parameters of the thermal decomposition of emedastine difumarate provide insight into the energy requirements and the mechanism of the degradation process. These parameters, including activation energy (Ea), frequency factor (A), and the order of reaction (n), have been determined using mathematical models applied to the thermogravimetric data, such as the Horowitz and Metzger (HM) and Coats-Redfern (CR) methods.

The kinetic analysis of the primary thermal decomposition step of emedastine difumarate revealed that the degradation follows first-order kinetics. researchgate.net The calculated activation energy (Ea) was found to be 129.13 kJ mol⁻¹ using the Horowitz-Metzger model and 114.26 kJ mol⁻¹ using the Coats-Redfern model. The frequency factor was determined to be 3.12 × 10¹⁰ sec⁻¹. This first-order kinetic behavior is indicative of a decomposition rate that is directly proportional to the concentration of the degrading compound.

Table 3: Kinetic Parameters for the Thermal Decomposition of Emedastine Difumarate

Kinetic Parameter Value Method of Determination
Reaction Order (n) First Order -
Activation Energy (Ea) 129.13 kJ mol⁻¹ Horowitz and Metzger (HM)
114.26 kJ mol⁻¹ Coats-Redfern (CR)

| Frequency Factor (A) | 3.12 × 10¹⁰ sec⁻¹ | - |

Chemical Synthesis and Derivatization Approaches for Emedastine

Synthetic Methodologies for Emedastine (B1214569) and its Intermediates

The synthesis of emedastine difumarate, the commonly used salt form, has been reported through various synthetic routes. One described method involves a five-step reaction sequence starting from o-phenylenediamine. ciac.jl.cnsciencechina.cnciac.jl.cn This process builds the core benzimidazole (B57391) structure and subsequently incorporates the 1-(2-ethoxyethyl) group and the 4-methyl-1,4-diazepan-1-yl moiety. ciac.jl.cnsciencechina.cnciac.jl.cnnih.gov

Phase transfer catalysis facilitates reactions between reactants located in immiscible phases, such as aqueous and organic layers. wikipedia.orgptfarm.pl By using a phase transfer catalyst, ionic reactants that are typically soluble only in the aqueous phase can be transported into the organic phase, where they can react with organic substrates. wikipedia.orgptfarm.pl

In the context of emedastine synthesis, the addition of a phase transfer catalyst has been shown to optimize the synthesis of key intermediates, including 2-chloro-1-(2-ethoxyethyl)benzimidazole and emedastine. ciac.jl.cnsciencechina.cnciac.jl.cn This optimization can lead to significantly enhanced yields for these compounds. ciac.jl.cnsciencechina.cnciac.jl.cn Furthermore, the optimized process may not require strict control over water content, simplifying the reaction conditions. ciac.jl.cnsciencechina.cnciac.jl.cn

Research findings indicate that implementing phase transfer catalysis can lead to typical yields of up to 67.9% for 2-chloro-1-(2-ethoxyethyl)benzimidazole and 74.9% for emedastine in specific synthetic steps. ciac.jl.cnsciencechina.cnciac.jl.cn

Characterization of Synthesized Emedastine Products

Rigorous characterization of synthesized emedastine is essential to confirm its structure, purity, and identity. A range of analytical techniques are employed for this purpose.

Spectroscopic and diffraction methods are fundamental tools in the structural elucidation and confirmation of organic compounds like emedastine.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by measuring the vibrations of chemical bonds. frontiersin.org Analysis of the IR spectrum of synthesized emedastine allows for the identification of characteristic absorption bands corresponding to its specific chemical functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. frontiersin.orgbeilstein-journals.org The chemical shifts, splitting patterns, and integration of signals in the NMR spectra are used to confirm the proposed structure of emedastine. ciac.jl.cnsciencechina.cnciac.jl.cn

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm its structure. frontiersin.orgbeilstein-journals.org Analysis of the mass spectrum of emedastine allows for the determination of its molecular ion peak and characteristic fragment ions. ciac.jl.cnsciencechina.cnciac.jl.cn

X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for analyzing the crystalline structure of solid compounds. frontiersin.org It provides a unique diffraction pattern that can be used to identify a crystalline substance and assess its purity and polymorphic form. frontiersin.org X-ray powder diffraction has been utilized to confirm the structure of synthesized emedastine difumarate. ciac.jl.cnsciencechina.cnciac.jl.cn

In addition to these spectroscopic and diffraction techniques, elemental analysis and differential thermal analysis have also been employed in the characterization of synthesized emedastine difumarate, providing further data to confirm its composition and properties. ciac.jl.cnsciencechina.cnciac.jl.cn

Strategies for Emedastine Analog and Prodrug Development

The development of analogs and prodrugs of existing pharmaceutical compounds is a common strategy in medicinal chemistry to improve efficacy, reduce toxicity, alter pharmacokinetic properties, or target specific sites in the body.

While detailed strategies specifically for the synthesis and development of emedastine analogs and prodrugs were not extensively found in the immediate search results, the general principles of analog and prodrug design can be applied.

Analog development typically involves structural modifications to the parent compound to explore changes in activity, selectivity, and metabolic stability. This could involve altering the substituents on the benzimidazole or diazepane rings, or modifying the ethoxyethyl chain.

Prodrug development aims to create an inactive or less active precursor of the drug that is converted to the active form within the body, often at a specific site. This can be achieved by temporarily masking functional groups through the addition of labile linkers or promoieties that are cleaved in vivo by enzymatic or chemical processes. For example, research on other compounds like emetine (B1671215) has explored prodrug strategies involving enzymatic activation by specific proteases overexpressed in target tissues. nih.govresearchgate.netnih.gov While this specific example pertains to a different compound, it illustrates a general approach to prodrug design.

The identification of emedastine metabolites, such as 5-hydroxyemedastine and 6-hydroxyemedastine, provides insights into how the body processes emedastine and could potentially inform the design of prodrugs or metabolically stable analogs. drugbank.comfda.gov

Future Directions and Emerging Research Avenues for Emedastine

Exploration of Emedastine's Interaction with Novel Cellular Pathways Beyond Histamine (B1213489) Receptors

While emedastine (B1214569) is well-established as a selective histamine H₁ receptor antagonist, emerging research avenues aim to explore its potential interactions with other cellular pathways. Studies have shown that, in addition to blocking H₁ receptors, emedastine exhibits mast cell stabilizing properties. researchgate.nettandfonline.comresearchgate.net This dual mechanism allows it to address both the early and late symptoms of allergic reactions by preventing the release of inflammatory mediators from mast cells. tandfonline.com

Furthermore, high concentrations of emedastine have been observed to significantly inhibit type 1 collagen production in normal human dermal fibroblasts in vitro. medchemexpress.commedchemexpress.comnih.gov This finding suggests potential effects on fibroblast activity and extracellular matrix remodeling, pathways distinct from direct histamine receptor antagonism. nih.gov Emedastine has also been shown to inhibit CC chemokine-elicited eosinophil migration at certain concentrations, indicating a potential influence on eosinophil activity, another key component of allergic and inflammatory responses. medchemexpress.com These observations suggest that emedastine may exert effects through mechanisms beyond solely blocking histamine H₁ receptors, opening avenues for research into its impact on other inflammatory mediators and cellular processes.

Investigation of Emedastine in Models of Chronic Inflammatory and Remodeling Diseases

Given the emerging evidence of emedastine's effects on mast cell stabilization, collagen production, and eosinophil migration, there is growing interest in investigating its potential therapeutic value in chronic inflammatory and remodeling diseases. tandfonline.commedchemexpress.comnih.gov Chronic inflammation is a complex process involved in various diseases beyond acute allergic reactions, including inflammatory bowel diseases and chronic skin conditions. mpg.demdpi.com

Research suggests that emedastine difumarate may hold value in preventing excess tissue remodeling in allergic skin inflammation. nih.gov While the mechanism and role of tissue remodeling are less established in allergic skin diseases and allergic conjunctivitis compared to respiratory allergic diseases, the observed inhibition of histamine-induced collagen synthesis in dermal fibroblasts by emedastine is a promising indicator. nih.gov Future studies could explore the efficacy of emedastine in preclinical models of chronic inflammatory skin diseases or other conditions characterized by aberrant tissue remodeling, such as certain fibrotic disorders.

Development of Advanced Preclinical Disease Models for Emedastine Efficacy Evaluation

The evaluation of emedastine's efficacy, particularly in exploring its potential in new indications like chronic inflammatory and remodeling diseases, necessitates the development and utilization of advanced preclinical disease models. Traditional models, such as histamine-induced vascular permeability and passive conjunctival anaphylaxis models, have been instrumental in demonstrating emedastine's antihistaminic activity and efficacy in allergic conjunctivitis. nih.govcapes.gov.br The conjunctival allergen challenge (CAC) model has also been widely used to assess its effectiveness in preventing ocular itching and redness associated with allergic conjunctivitis. fda.govnih.goveuropa.eu

However, to fully investigate emedastine's potential in chronic conditions involving complex inflammatory pathways and tissue remodeling, more sophisticated models are required. These could include models that better mimic the chronic nature of diseases, involve multiple cell types and mediators, and allow for the assessment of long-term effects on tissue structure and function. Models focusing on specific aspects like fibroblast activation, collagen deposition, and persistent immune cell infiltration would be valuable in elucidating emedastine's effects beyond acute histamine blockade.

Computational and In Silico Approaches for Emedastine Lead Optimization and Discovery

Computational and in silico approaches are increasingly valuable tools in drug discovery and optimization, offering efficient ways to predict molecular interactions, evaluate pharmacokinetic properties, and design novel compounds. turkjps.orgdanaher.comeurekaselect.comfrontiersin.org These methods can play a significant role in the future research and development of emedastine.

In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to further understand the interaction of emedastine with its primary target, the H₁ receptor, and potentially identify structural modifications that could enhance its selectivity, potency, or duration of action. danaher.comrsc.orgnih.gov Furthermore, computational approaches can be employed to screen for potential interactions with other receptors or pathways identified in the exploration of novel mechanisms, helping to prioritize experimental investigations. turkjps.org

In silico ADME (Absorption, Distribution, Metabolism, Excretion) filters and predictive modeling can help assess and optimize the pharmacokinetic profile of emedastine or its potential derivatives, which is crucial for developing formulations for different routes of administration or improving its tissue distribution. danaher.comvichemchemie.com While a study exploring the potential of H1-antihistamines, including emedastine, as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase using molecular docking considered emedastine's binding energy less significant than other compounds, it highlights the application of these techniques in exploring new therapeutic possibilities. turkjps.org Computational methods, including machine learning and deep learning, can also aid in virtual screening and de novo design to discover novel compounds based on the emedastine scaffold with potentially improved properties or expanded therapeutic applications. danaher.comfrontiersin.org

Q & A

Q. How can researchers leverage scoping reviews to identify gaps in this compound’s application to emerging therapeutic areas?

  • Methodological Answer: Map literature using PRISMA-ScR guidelines. Categorize studies by disease models, endpoints, and methodologies. Engage stakeholders (e.g., clinicians) via Delphi methods to prioritize understudied applications (e.g., rare diseases) .

Data Management & Reporting

Q. What are best practices for documenting and sharing raw data from this compound experiments?

  • Methodological Answer: Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store datasets in repositories like Zenodo or Figshare with detailed metadata (e.g., experimental conditions, instrument calibration). Include code for analysis (R/Python scripts) and adhere to journal-specific data policies .

Q. How should contradictory findings in this compound’s mechanism be reported to avoid misinterpretation?

  • Methodological Answer: Disclose limitations (e.g., assay sensitivity thresholds) in the discussion section. Use sensitivity analysis to quantify robustness. Publish negative results in dedicated journals (e.g., PLOS ONE) to reduce publication bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.